molecular formula C9H10BrCl2NO B6221721 3-(4-bromo-2-chlorophenyl)oxetan-3-amine hydrochloride CAS No. 2758001-97-5

3-(4-bromo-2-chlorophenyl)oxetan-3-amine hydrochloride

Cat. No. B6221721
CAS RN: 2758001-97-5
M. Wt: 299
InChI Key:
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Description

3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride, also known as bromochlorophenoxetanamine hydrochloride (BCPA-HCl), is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of approximately 300°C. BCPA-HCl has been used as a reagent in organic synthesis and as a catalyst in various reactions. Its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

BCPA-HCl has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a fluorescent probe for the detection of amines in biological samples. It has also been used to study the structure and function of proteins and other biological molecules, as well as for the detection of metal ions.

Mechanism of Action

The mechanism of action of BCPA-HCl is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as proteases and phosphatases, by binding to their active sites. This binding prevents the enzymes from catalyzing their reactions, thus inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCPA-HCl have not been extensively studied. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, amino acids, and carbohydrates. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of proteins, nucleic acids, and other macromolecules.

Advantages and Limitations for Lab Experiments

The advantages of using BCPA-HCl in laboratory experiments include its low cost, easy synthesis, and high solubility in water. However, it has some limitations, such as its instability at high temperatures and its potential to cause local irritation upon contact with the skin.

Future Directions

The potential future directions for BCPA-HCl include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be done to optimize its synthesis method, to improve its stability, and to develop new methods for its use in laboratory experiments. Finally, research could be done to explore the potential applications of BCPA-HCl in other areas, such as in the detection of metal ions and the study of the structure and function of proteins and other biological molecules.

Synthesis Methods

BCPA-HCl can be synthesized from 4-bromo-2-chloroaniline and oxetan-3-amine. The reaction involves the condensation of 4-bromo-2-chloroaniline with oxetan-3-amine in the presence of an acid catalyst. The reaction produces a white crystalline solid that is soluble in water. The product is then purified by recrystallization in ethanol and finally hydrolyzed in the presence of hydrochloric acid to form BCPA-HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromo-2-chlorophenyl)oxetan-3-amine hydrochloride involves the reaction of 4-bromo-2-chlorophenylacetic acid with oxetan-3-amine in the presence of a coupling agent and a base to form the desired product. The product is then converted to its hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "4-bromo-2-chlorophenylacetic acid", "oxetan-3-amine", "coupling agent", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromo-2-chlorophenylacetic acid is reacted with a coupling agent (e.g. N,N'-dicyclohexylcarbodiimide) and a base (e.g. triethylamine) in an organic solvent (e.g. dichloromethane) to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then reacted with oxetan-3-amine in the presence of a base (e.g. sodium hydride) in an organic solvent (e.g. tetrahydrofuran) to form the desired product, 3-(4-bromo-2-chlorophenyl)oxetan-3-amine.", "Step 3: The product is then converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent (e.g. ethanol). The resulting product is 3-(4-bromo-2-chlorophenyl)oxetan-3-amine hydrochloride." ] }

CAS RN

2758001-97-5

Molecular Formula

C9H10BrCl2NO

Molecular Weight

299

Purity

95

Origin of Product

United States

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